

# Characterization of 1-Benzyloxy-3-methyl-2-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: *1-Benzyloxy-3-methyl-2-nitrobenzene*

Cat. No.: *B1273338*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of **1-Benzyloxy-3-methyl-2-nitrobenzene** (CAS 61535-21-5), a substituted nitrobenzene with potential applications in organic synthesis and drug development. This document details its physicochemical properties, outlines a probable synthetic pathway, and discusses the necessary analytical techniques for its full characterization.

## Core Physicochemical Properties

**1-Benzyloxy-3-methyl-2-nitrobenzene** is a combustible liquid that is generally soluble in organic solvents.<sup>[1][2]</sup> The presence of the nitro group contributes to its reactivity and makes it a potential intermediate for various chemical transformations.<sup>[1]</sup> It may be utilized in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid. The key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	61535-21-5	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO <sub>3</sub>	[1]
Molecular Weight	243.26 g/mol	[2]
Boiling Point	150 °C at 1.5 mmHg	[1][2]
Density	1.738 g/mL at 25 °C	[1][2]
Refractive Index	n <sub>20</sub> /D 1.5765	[2]
Flash Point	>230 °F (>110 °C)	[1]
Physical State	Liquid	[1][2]
Solubility	Soluble in organic solvents	[1]

## Synthesis Pathway and Experimental Protocol

The synthesis of **1-Benzyloxy-3-methyl-2-nitrobenzene** is anticipated to proceed via a Williamson ether synthesis. This involves the reaction of the precursor, 3-methyl-2-nitrophenol, with benzyl bromide in the presence of a base. While a specific, detailed experimental protocol for this exact compound is not readily available in the reviewed literature, a well-documented procedure for the synthesis of its isomer, 1-(Benzyloxy)-2-methyl-3-nitrobenzene, provides a strong foundational methodology.

### Synthesis of the Precursor: 3-Methyl-2-nitrophenol

The starting material, 3-methyl-2-nitrophenol, can be synthesized from m-cresol. The process involves the sulfonation of m-cresol followed by nitration.

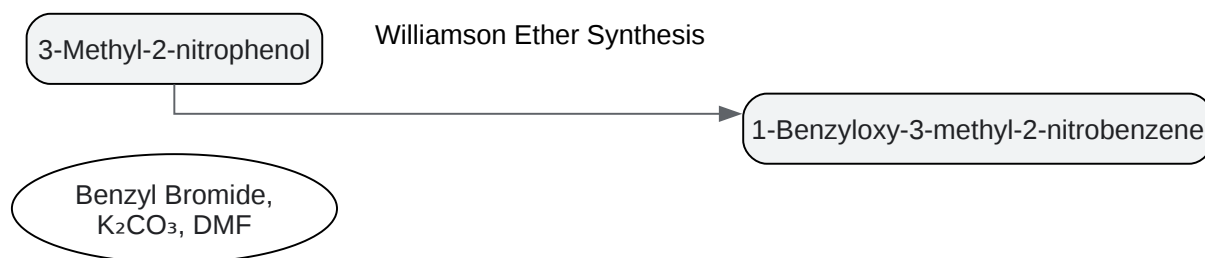


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Caption: Proposed synthesis of 3-methyl-2-nitrophenol from m-cresol.

## Proposed Synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene

The final product is expected to be synthesized by the benzylation of 3-methyl-2-nitrophenol.



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Caption: Proposed synthesis of the target compound via Williamson ether synthesis.

## Detailed Experimental Protocol (Adapted from the synthesis of 1-(Benzyloxy)-2-methyl-3-nitrobenzene)

Materials:

- 3-Methyl-2-nitrophenol
- Benzyl bromide
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- N,N-Dimethylformamide (DMF)
- Toluene
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Argon or Nitrogen gas

#### Procedure:

- To a reaction vessel containing 3-methyl-2-nitrophenol (1.0 eq), add anhydrous potassium carbonate (1.5 eq) and N,N-dimethylformamide (DMF).
- Inert the atmosphere of the reaction vessel with argon or nitrogen.
- Slowly add benzyl bromide (1.0 eq) dropwise to the stirred reaction mixture at room temperature.
- Continue stirring the reaction at room temperature for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water.
- Extract the aqueous mixture with toluene.
- Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride (brine).
- Dry the organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization or column chromatography.

## Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized **1-Benzyloxy-3-methyl-2-nitrobenzene**. The following techniques are recommended.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: Proton NMR is crucial for confirming the presence of the benzyl and methyl groups, as well as the aromatic protons. Expected signals would include a singlet for the benzylic

protons (around 5.0-5.3 ppm), a singlet for the methyl protons (around 2.3-2.5 ppm), and multiplets for the aromatic protons of both the benzene and benzyl rings.

- $^{13}\text{C}$  NMR: Carbon NMR will provide information on the number and types of carbon atoms in the molecule. The spectrum should show distinct signals for the methyl carbon, the benzylic carbon, and the various aromatic carbons.

Note: While experimental NMR data for **1-Benzyloxy-3-methyl-2-nitrobenzene** is not available in the reviewed literature, the  $^1\text{H}$  NMR data for the isomeric compound, 1-(Benzyloxy)-2-methyl-3-nitrobenzene, shows a methyl singlet at 2.42 ppm, a benzylic singlet at 5.13 ppm, and aromatic multiplets between 7.08 and 7.44 ppm.<sup>[3]</sup> This can serve as a useful comparison for the expected spectrum of the target compound.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

- Aromatic C-H stretching:  $\sim 3100\text{-}3000\text{ cm}^{-1}$
- Aliphatic C-H stretching:  $\sim 3000\text{-}2850\text{ cm}^{-1}$
- Asymmetric  $\text{NO}_2$  stretching:  $\sim 1550\text{-}1500\text{ cm}^{-1}$
- Symmetric  $\text{NO}_2$  stretching:  $\sim 1370\text{-}1330\text{ cm}^{-1}$
- C-O-C (ether) stretching:  $\sim 1275\text{-}1200\text{ cm}^{-1}$  and  $\sim 1150\text{-}1085\text{ cm}^{-1}$
- Aromatic C=C stretching:  $\sim 1600\text{ cm}^{-1}$  and  $\sim 1475\text{ cm}^{-1}$

## Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns. For **1-Benzyloxy-3-methyl-2-nitrobenzene** (MW: 243.26 g/mol), the molecular ion peak  $[\text{M}]^+$  would be expected at  $m/z$  243. A common fragmentation pattern for benzylic ethers is the cleavage of the C-O bond, which would result in a prominent peak at  $m/z$  91, corresponding to the benzyl cation ( $[\text{C}_7\text{H}_7]^+$ ).

Note: The mass spectrum for the isomer, 1-(Benzyloxy)-2-methyl-3-nitrobenzene, shows a  $[M+1]^+$  peak at  $m/z$  244 in chemical ionization (CI) mode.[3]

## Crystallographic Data

As of the latest review, no crystallographic data for **1-Benzyloxy-3-methyl-2-nitrobenzene** (CAS 61535-21-5) has been reported in the Cambridge Structural Database (CSD) or other publicly available databases. Obtaining single-crystal X-ray diffraction data would provide definitive proof of the molecular structure and conformation in the solid state.

## Safety and Handling

**1-Benzyloxy-3-methyl-2-nitrobenzene** is classified as a combustible liquid.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses and gloves. Work should be conducted in a well-ventilated fume hood.

## Conclusion

This technical guide provides a comprehensive summary of the available information and a predictive framework for the synthesis and characterization of **1-Benzyloxy-3-methyl-2-nitrobenzene**. While key physicochemical properties are known from supplier data, a significant gap exists in the publicly available experimental spectroscopic and crystallographic data for this specific compound. The provided synthetic protocol, adapted from a closely related isomer, offers a reliable starting point for its preparation. Researchers and drug development professionals are encouraged to perform the detailed characterization outlined in this guide to confirm the structure and purity of any synthesized material.

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